[Isopropyl-(4-methylsulfanyl-benzyl)-amino]-acetic acid
CAS No.:
Cat. No.: VC13413171
Molecular Formula: C13H19NO2S
Molecular Weight: 253.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19NO2S |
|---|---|
| Molecular Weight | 253.36 g/mol |
| IUPAC Name | 2-[(4-methylsulfanylphenyl)methyl-propan-2-ylamino]acetic acid |
| Standard InChI | InChI=1S/C13H19NO2S/c1-10(2)14(9-13(15)16)8-11-4-6-12(17-3)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,15,16) |
| Standard InChI Key | LPOMDUXVEWIWML-UHFFFAOYSA-N |
| SMILES | CC(C)N(CC1=CC=C(C=C1)SC)CC(=O)O |
| Canonical SMILES | CC(C)N(CC1=CC=C(C=C1)SC)CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₃H₁₉NO₂S, with a molecular weight of 253.36 g/mol. Its structure comprises three distinct regions:
-
A 4-methylsulfanylbenzyl group, contributing aromaticity and sulfur-based reactivity.
-
An isopropylamino moiety, introducing steric bulk and potential hydrogen-bonding capabilities.
-
A carboxylic acid terminus, enabling ionization and participation in salt formation or covalent bonding.
The canonical SMILES representation (CC(C)N(CC1=CC=C(C=C1)SC)CC(=O)O) highlights the connectivity of these groups.
Spectral and Physical Properties
While experimental data on melting/boiling points are unavailable, computational predictions suggest moderate lipophilicity (LogP ≈ 3.01), inferred from structurally similar compounds . The methylsulfanyl group (pKa ~10.8 for analogous thioethers) and carboxylic acid (pKa ~4.7) create a zwitterionic potential in aqueous solutions, as observed in related amino acid derivatives .
Table 1: Key Physicochemical Parameters
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₉NO₂S | |
| Molecular Weight | 253.36 g/mol | |
| Predicted LogP | ~3.01 | |
| Ionizable Groups | Carboxylic acid (pKa ~4.7) |
Synthesis and Characterization
Synthetic Pathways
The synthesis of [isopropyl-(4-methylsulfanyl-benzyl)-amino]-acetic acid involves multi-step organic reactions, as outlined in analogous protocols for sulfanylbenzyl-amino acid derivatives. A representative route includes:
-
Benzylation of Isopropylamine:
Reaction of 4-methylsulfanylbenzyl chloride with isopropylamine in the presence of a base (e.g., K₂CO₃) yields the secondary amine intermediate. -
Carboxylic Acid Introduction:
Alkylation of the amine with bromoacetic acid under basic conditions forms the target compound.
This method parallels the synthesis of [(4-chloro-benzyl)-isopropyl-amino]-acetic acid, where DMF and phosphorous trichloride are employed as solvents and catalysts, respectively .
Analytical Validation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume